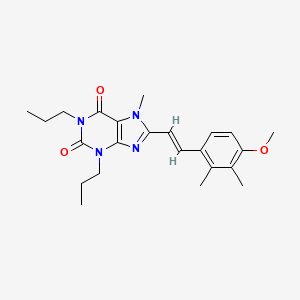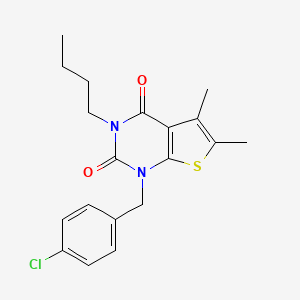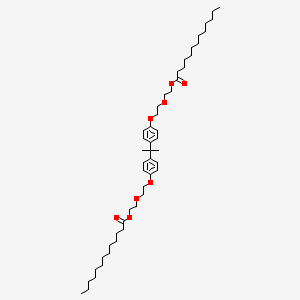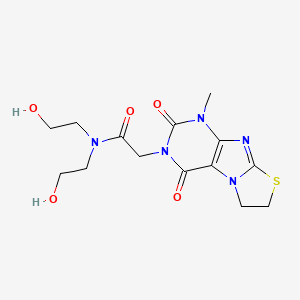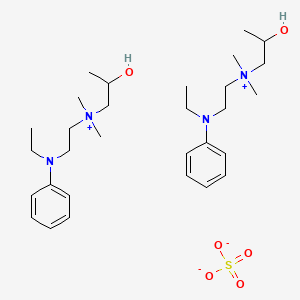
2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate is a complex organic compound that belongs to the class of quaternary ammonium salts. This compound is characterized by the presence of an ethylanilino group, a hydroxypropyl group, and a dimethylazanium group, all linked to a sulfate anion. It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate typically involves a multi-step process. One common method includes the alkylation of N-ethylaniline with 2-chloroethylamine hydrochloride to form the intermediate compound. This intermediate is then reacted with 2-hydroxypropyl bromide under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, alkoxides; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell signaling pathways and as a probe for investigating biological processes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate involves its interaction with specific molecular targets. In biological systems, it can bind to cell membrane receptors, modulating signal transduction pathways. The compound’s quaternary ammonium structure allows it to interact with negatively charged biomolecules, influencing cellular functions and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-methylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate
- 2-(N-ethylanilino)ethyl-(2-hydroxyethyl)-dimethylazanium;sulfate
- 2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-trimethylazanium;sulfate
Uniqueness
Compared to similar compounds, 2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate exhibits unique properties due to the presence of both the ethylanilino and hydroxypropyl groups. These functional groups contribute to its distinct reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
72269-47-7 |
|---|---|
Molecular Formula |
C30H54N4O6S |
Molecular Weight |
598.8 g/mol |
IUPAC Name |
2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate |
InChI |
InChI=1S/2C15H27N2O.H2O4S/c2*1-5-16(15-9-7-6-8-10-15)11-12-17(3,4)13-14(2)18;1-5(2,3)4/h2*6-10,14,18H,5,11-13H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
HIRRJFUGIJEXTB-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC[N+](C)(C)CC(C)O)C1=CC=CC=C1.CCN(CC[N+](C)(C)CC(C)O)C1=CC=CC=C1.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




